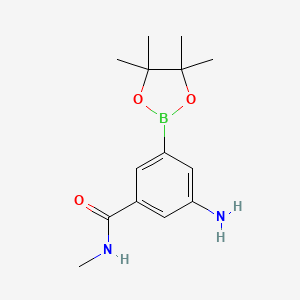

3-amino-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

描述

属性

分子式 |

C14H21BN2O3 |

|---|---|

分子量 |

276.14 g/mol |

IUPAC 名称 |

3-amino-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

InChI |

InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)10-6-9(12(18)17-5)7-11(16)8-10/h6-8H,16H2,1-5H3,(H,17,18) |

InChI 键 |

AJLLRSVHCCSVST-UHFFFAOYSA-N |

规范 SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N)C(=O)NC |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The preparation of This compound typically involves two key stages:

- Formation of the boronic ester moiety at the 5-position of the benzamide ring.

- Amidation to install the N-methyl amide functionality.

The synthetic route generally starts from a halogenated benzamide precursor, such as 3-amino-5-bromobenzamide , which undergoes palladium-catalyzed borylation to introduce the pinacol boronate ester, followed by amidation with methylamine or methylamine equivalents.

Detailed Preparation Steps

| Step | Reaction Type | Starting Material(s) | Reagents and Conditions | Product | Notes |

|---|---|---|---|---|---|

| 1 | Palladium-catalyzed Miyaura Borylation | 3-amino-5-bromobenzamide | Bis(pinacolato)diboron, Pd catalyst (e.g., Pd(dppf)Cl2), base (e.g., KOAc), inert atmosphere, 80–100 °C | 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide intermediate | High regioselectivity for borylation at bromine site; inert atmosphere prevents oxidation |

| 2 | Amidation | Boronic ester intermediate | Methylamine (aqueous or anhydrous), coupling agents if needed (e.g., EDC, HOBt), solvent (e.g., DMF) | This compound | Amidation can be done before or after borylation depending on protecting group strategy |

Example Synthetic Procedure (Literature-Based)

A typical synthetic procedure reported involves the following:

Borylation: 3-amino-5-bromobenzamide is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst such as Pd(dppf)Cl2 and potassium acetate as the base in anhydrous dioxane under nitrogen atmosphere at 90 °C for 12–24 hours. This affords the boronate ester intermediate with good yield.

Amidation: The boronate ester intermediate is then treated with methylamine under mild conditions, often in DMF or another polar aprotic solvent, sometimes with coupling agents or under heating, to form the N-methyl amide.

This sequence allows the preservation of the sensitive boronate ester functionality while introducing the N-methyl amide group.

Industrial and Scale-Up Considerations

Industrial synthesis would optimize the above steps for large-scale production by:

- Using continuous flow reactors to improve heat and mass transfer.

- Employing automated monitoring of reaction progress.

- Optimizing catalyst loading and reaction times to maximize yield and purity.

- Implementing purification techniques such as crystallization or chromatography tailored for boronate esters to ensure high quality.

Such methods are inferred from patent literature describing similar boronic ester benzamide derivatives.

Chemical Reaction Analysis Related to Preparation

Key Reactions Involved

Palladium-Catalyzed Borylation (Miyaura Borylation): This is the cornerstone reaction for installing the pinacol boronate ester. It involves oxidative addition of the aryl bromide to Pd(0), transmetallation with bis(pinacolato)diboron, and reductive elimination to form the aryl boronate ester.

Amidation: Formation of the amide bond between the carboxylic acid derivative (or activated intermediate) and methylamine. This can be direct or via activated esters or acid chlorides.

Reagents and Conditions Summary

| Reaction Type | Typical Reagents | Conditions | Notes |

|---|---|---|---|

| Borylation | Pd(dppf)Cl2 or Pd(PPh3)4, bis(pinacolato)diboron, KOAc | 80–100 °C, inert atmosphere (N2 or Ar), 12–24 h | Anhydrous solvents like dioxane or DMF preferred |

| Amidation | Methylamine (aqueous or anhydrous), coupling agents (EDC, HOBt) | Room temp to 60 °C, 2–24 h | Protecting groups may be used if necessary |

Comparative Analysis with Related Compounds

| Feature | This compound | Similar Boronic Ester Benzamides (e.g., N-phenyl-4-(dioxaborolan-2-yl)benzamide) |

|---|---|---|

| Substituents | Amino group at 3-position, N-methyl amide, pinacol boronate at 5-position | Varied amide substituents, halogens, or alkyl groups |

| Synthetic Route | Pd-catalyzed borylation of aryl bromide + amidation | Similar Pd-catalyzed borylation, sometimes amidation precedes borylation |

| Reactivity | Boronate ester amenable to Suzuki coupling; amino group enhances solubility and hydrogen bonding | Similar reactivity; substituents influence solubility and coupling efficiency |

| Applications | Building block in organic synthesis, potential drug development | Used in cross-coupling, medicinal chemistry, materials science |

Summary Table of Preparation Data

| Parameter | Details |

|---|---|

| Starting Material | 3-amino-5-bromobenzamide |

| Key Reagents | Bis(pinacolato)diboron, Pd catalyst (Pd(dppf)Cl2), KOAc, methylamine |

| Solvents | Dioxane, DMF, or other polar aprotic solvents |

| Temperature | 80–100 °C for borylation; room temp to 60 °C for amidation |

| Reaction Time | 12–24 hours for borylation; 2–24 hours for amidation |

| Atmosphere | Inert (nitrogen or argon) |

| Yield | Typically moderate to high (exact yields vary by literature source) |

| Purification | Column chromatography or crystallization |

| Scale | Laboratory scale to industrial scale with process optimization |

Research Findings and Notes

The palladium-catalyzed Miyaura borylation is a well-established, reliable method for introducing the boronate ester functionality in aromatic compounds, including benzamides.

The amidation step can be performed either before or after borylation, but protecting groups may be required if the amino group is reactive under borylation conditions.

The boronate ester group is sensitive to oxidation and hydrolysis; thus, reaction conditions are carefully controlled to maintain its integrity.

The presence of the amino group at the 3-position and the N-methyl substitution enhances the compound's solubility and potential for hydrogen bonding, which can influence both the synthesis and subsequent applications.

Industrial patents indicate that similar compounds are synthesized with optimized catalysts and continuous processes to improve efficiency and yield.

化学反应分析

Types of Reactions

3-amino-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The amide group can be reduced to an amine under suitable conditions.

Substitution: The boronic ester can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Reduction: Lithium aluminum hydride or other reducing agents are commonly employed.

Substitution: Palladium catalysts and bases such as potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.

Major Products

Oxidation: The major product is the corresponding boronic acid.

Reduction: The major product is the corresponding amine.

Substitution: The major products are various biaryl compounds, depending on the coupling partner used.

科学研究应用

3-amino-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling reactions.

Biology: The compound can be used to create boron-containing biomolecules, which have applications in drug design and development.

Medicine: Boronic esters are known to inhibit certain enzymes, making this compound a potential candidate for drug development.

Industry: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

作用机制

The mechanism of action of 3-amino-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with molecular targets through its boronic ester and amide groups. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, while the amide group can participate in hydrogen bonding and other interactions. These properties make it useful in enzyme inhibition and as a ligand in various biochemical processes.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their key differences in reactivity, synthesis, and applications:

Table 1: Structural and Functional Comparison of Boron-Containing Benzamides

Key Observations:

Substituent Effects: Electron-Donating Groups: The amino (-NH₂) and methylamino (-NHCH₃) groups in the main compound enhance solubility and participation in hydrogen bonding, making it advantageous for aqueous-phase reactions . In contrast, N-Ethyl-2-fluoro-5-(dioxaborolan-2-yl)benzamide leverages fluorine’s electronegativity for improved metabolic stability in drug candidates . Halogen Substituents: Chlorine or fluorine at ortho/meta positions (e.g., 4-Chloro-3-(dioxaborolan-2-yl)benzamide) directs regioselectivity in cross-coupling reactions .

Synthetic Routes: The main compound’s synthesis likely involves amide coupling between 3-amino-5-boronic acid benzamide derivatives and methylamine, followed by boronate ester protection (similar to methods in and ) . N-Phenyl-4-(dioxaborolan-2-yl)benzamide is synthesized via palladium-catalyzed Miyaura borylation, a common method for aryl boronate esters .

Applications: Suzuki-Miyaura Coupling: All compounds serve as boron donors in cross-couplings, but the main compound’s amino groups may facilitate chelation with transition metals, improving reaction efficiency . Drug Discovery: 2-Chloro-N-cyclopropyl-5-(dioxaborolan-2-yl)benzamide is explicitly used in kinase inhibitor synthesis, highlighting the role of steric groups in target binding .

Stability and Purity :

生物活性

3-amino-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H19BN2O3

- Molecular Weight : 249.11 g/mol

- CAS Number : 130066908

Structure

The compound features a benzamide core with an amino group and a dioxaborolane moiety, which may influence its solubility and interaction with biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of benzamide have been shown to inhibit various cancer cell lines through multiple mechanisms including apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 15 | Apoptosis |

| Compound B | MCF-7 | 10 | Cell Cycle Arrest |

| This compound | A549 | TBD | TBD |

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies have reported that its structural analogs possess activity against various bacterial strains. The presence of the dioxaborolane group is believed to enhance its interaction with microbial enzymes.

The proposed mechanism of action for the biological activity of this compound involves:

- Inhibition of Enzymatic Activity : The dioxaborolane moiety may interact with active sites of enzymes involved in cell proliferation.

- Induction of Oxidative Stress : The compound could induce oxidative stress in target cells leading to apoptosis.

- Modulation of Signaling Pathways : It may affect pathways such as MAPK or PI3K/Akt that are crucial for cell survival and proliferation.

Case Study 1: Anticancer Activity in vitro

A study evaluated the cytotoxic effects of this compound on A549 lung cancer cells. The results indicated an IC50 value suggesting moderate cytotoxicity. Further analysis revealed that the compound induced apoptosis via caspase activation.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties against Staphylococcus aureus. The compound demonstrated significant inhibitory effects with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。